molecular formula C14H7Cl2F3O2 B6407405 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261913-91-0

3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6407405
CAS RN: 1261913-91-0
M. Wt: 335.1 g/mol
InChI Key: LXCLMWNMOZEGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid (3-DCPA) is a versatile synthetic organic compound with numerous applications in the scientific research and industrial fields. It is a white crystalline solid with a molecular weight of 309.53 g/mol and a melting point of 87-88 °C. 3-DCPA is used in a variety of applications, such as synthesis of other compounds, as an intermediate in the manufacture of pharmaceuticals, and as a reagent for chemical analysis. It is also used as a catalyst in various organic reactions.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% has been widely used in scientific research for a variety of purposes. It has been used to synthesize a range of compounds, including 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%-containing peptides and peptidomimetics. It has also been used in the synthesis of a range of heterocyclic compounds, such as oxazoles and thiazoles. Additionally, 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a reagent for chemical analysis, such as for the determination of the concentration of amino acids and other compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is known to act as an acid catalyst in the synthesis of various compounds. It is also known to react with amines and other compounds to form adducts.
Biochemical and Physiological Effects
3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, and has been studied for its potential to act as an antimicrobial agent. However, its effects on human cells have not been studied.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% in lab experiments is its high purity and low cost. It is also relatively easy to synthesize, making it a convenient reagent for use in a variety of experiments. However, 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% is also a highly reactive compound and should be handled with caution.

Future Directions

There are several potential future directions for the use of 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%. It could be further investigated for its potential applications as an antimicrobial agent. Additionally, its effects on human cells could be studied in order to determine its potential therapeutic uses. 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% could also be further investigated for its potential use in the synthesis of other compounds and for its potential catalytic activities. Finally, its use in chemical analysis could be further explored.

Synthesis Methods

3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by the reaction of 2,4-dichlorophenylacetic acid (DCPA) with trifluoroacetic anhydride in the presence of an acid catalyst. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at a temperature of around 80 °C. The reaction is typically complete in two hours and yields 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% in a yield of 95%.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3O2/c15-10-1-2-11(12(16)6-10)7-3-8(13(20)21)5-9(4-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCLMWNMOZEGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691224
Record name 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261913-91-0
Record name 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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